Evidence 1: Altered Physicochemical Signature Drives Chromatographic Selectivity
The target compound exhibits a predicted logP of 1.413, which is 2.2 log units lower than the XLogP3 of 3.6 for prochlorperazine sulfoxide. Its TPSA of 52.6 Ų is also moderately lower than the 56.7 Ų of the sulfoxide. These differences predict a markedly shorter reversed-phase HPLC retention time and altered solid-phase extraction behavior for the 4′-N-oxide sulfoxide relative to the sulfoxide alone . Laboratories that attempt to use prochlorperazine sulfoxide as a surrogate standard for the 4′-N-oxide sulfoxide will observe mismatched retention windows and potential co-elution with unrelated matrix components.
| Evidence Dimension | Predicted logP and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP 1.413; TPSA 52.6 Ų (predicted, Intede DM002983) |
| Comparator Or Baseline | Prochlorperazine sulfoxide: XLogP3 3.6; TPSA 56.7 Ų (PubChem CID 3084059) |
| Quantified Difference | ΔlogP = −2.2; ΔTPSA = −4.1 Ų |
| Conditions | Computational prediction from molecular structure (Intede) vs. PubChem computed properties (XLogP3, Cactvs TPSA) |
Why This Matters
A logP shift of this magnitude is sufficient to alter isocratic LC retention by several minutes on a typical C18 column, making the sulfoxide an unsuitable retention-time calibrant for the 4′-N-oxide sulfoxide.
- [1] Intede Drug Metabolite Database. Prochlorperazine sulfoxide 4'-N-oxide (DM002983). Predicted LogP: 1.413; TPSA: 52.6. https://intede.idrblab.net/data/drug-metabolite/details/DM002983 View Source
- [2] PubChem. Prochlorperazine sulfoxide (CID 3084059). Computed properties: XLogP3 3.6, TPSA 56.7 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/3084059 View Source
